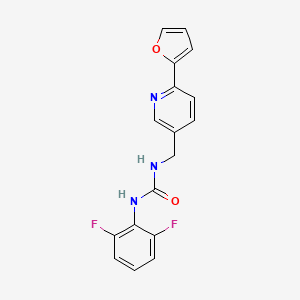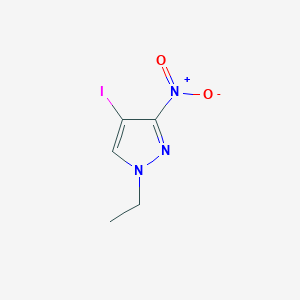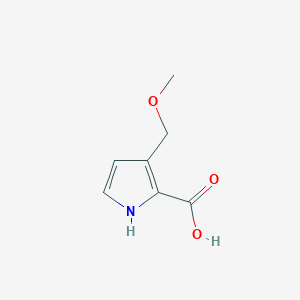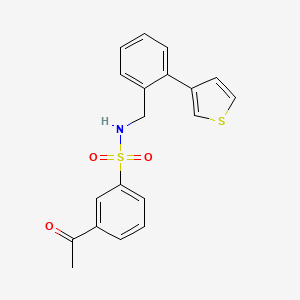![molecular formula C17H15ClF3N5O B2814244 5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034530-89-5](/img/structure/B2814244.png)
5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic building blocks . Triazoles can be synthesized through a variety of methods, including aromatic nucleophilic substitution . The starting material for the synthesis could be a commercially available compound, and the desired functional groups are introduced via nucleophilic reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. For instance, they can undergo alkylation with alkyl iodides to afford the N-alkyl pyrazoles . They can also participate in the synthesis of disubstituted pyrimidines .Wissenschaftliche Forschungsanwendungen
Antiviral Potential
Given the presence of the triazole nucleus, it’s worth exploring the antiviral potential of this compound. Researchers have found that certain triazole derivatives exhibit antiviral activity against viruses like Herpes simplex virus (HSV). Conducting in vitro studies to assess its effectiveness against specific viruses could be a promising avenue for further research .
Anticancer Properties
Triazole-containing compounds have been investigated for their anticancer properties. While the specific compound may not have been extensively studied in this context, it’s worthwhile to explore its effects on cancer cell lines. In vitro assays measuring cell viability and cytotoxicity can provide valuable data on its potential as an anticancer agent .
Other Pharmacological Activities
Triazole-containing drugs have been developed for various therapeutic purposes, including antiepileptic, antihypertensive, antidepressant, and antidiabetic treatments. While the specific compound may not have been directly studied for these activities, its structural features warrant further investigation.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole derivatives have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These activities suggest that the compound may interact with its targets by inhibiting their function, leading to downstream effects.
Biochemical Pathways
Given the potential inhibitory activities of triazole derivatives, it can be inferred that the compound may affect pathways related to the function of rorγt, phd-1, jak1, and jak2 . The downstream effects of these pathways could include changes in gene expression, cell proliferation, and immune response.
Result of Action
Based on the potential inhibitory activities of triazole derivatives, it can be inferred that the compound may induce changes in cellular processes such as gene expression, cell proliferation, and immune response .
Eigenschaften
IUPAC Name |
5-chloro-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N5O/c18-11-1-2-12-9(5-11)6-13(23-12)16(27)22-8-15-25-24-14-7-10(17(19,20)21)3-4-26(14)15/h1-2,5-6,10,23H,3-4,7-8H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCSKZGORPMBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate](/img/structure/B2814162.png)
![1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2814164.png)


![2-(2,4-dichlorophenyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2814167.png)


![(E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium](/img/structure/B2814173.png)
![6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2814174.png)
![N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2814178.png)

![4-ethyl-1-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2814180.png)

![7-((2-chlorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2814183.png)